molecular formula C16H18FN5O2 B6497229 N-butyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-61-1

N-butyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B6497229
CAS No.: 946280-61-1
M. Wt: 331.34 g/mol
InChI Key: QHGUGFVUYQGUFD-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, which is commonly used to investigate the crystal structures of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Similar azolo[1,2,4]triazines have been found to have antiviral activities .

Future Directions

The future research directions would likely involve further investigation into the biological activities of this compound and its potential applications, particularly in medicinal chemistry .

Properties

IUPAC Name

N-butyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-2-3-8-18-14(23)13-15(24)22-10-9-21(16(22)20-19-13)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGUGFVUYQGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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